N-cyclopropyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine-2-carboxamide
Description
N-cyclopropyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a cyclopropyl group, a trifluoromethyl group, and a triazolopyridazine moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Properties
Molecular Formula |
C14H15F3N6O2 |
|---|---|
Molecular Weight |
356.30 g/mol |
IUPAC Name |
N-cyclopropyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine-2-carboxamide |
InChI |
InChI=1S/C14H15F3N6O2/c15-14(16,17)13-20-19-10-3-4-11(21-23(10)13)22-5-6-25-9(7-22)12(24)18-8-1-2-8/h3-4,8-9H,1-2,5-7H2,(H,18,24) |
InChI Key |
HFGMPWFJDRPAKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine-2-carboxamide typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like ethanol or toluene and catalysts such as piperidine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques. These methods can include microwave-assisted synthesis to enhance reaction rates and yields. The use of automated synthesizers and continuous flow reactors can also streamline the production process, ensuring consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Piperidine, triethylamine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-cyclopropyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It shows promise in the development of new pharmaceuticals, particularly as an antimicrobial and anticancer agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine: This compound shares a similar triazolopyridazine core but differs in the substituents attached to the core.
1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds have a similar triazole ring but differ in the fused ring system and substituents.
Uniqueness
N-cyclopropyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse pharmacological activities. Its structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
